IND8
Description
IND8 is a compound referenced in multiple scientific contexts, each with distinct properties and applications:
AMPK Inhibitor: In pharmacological studies, this compound belongs to a series of indolic compounds (IND6, IND7, this compound, IND11) that modulate AMP-activated protein kinase (AMPK). At 30 µM, this compound inhibits the enzymatic activity of the AMPK α1β1γ1 isoform by 39–62%, positioning it as a moderate inhibitor compared to other compounds in its class .
α7 nAChR Agonist: In neuropharmacology, this compound is a quinuclidine anti-1,2,3-triazole derivative that selectively binds to the α7 nicotinic acetylcholine receptor (nAChR).
Bacterial Strain: Separately, "Paenibacillus sp. This compound" is a fibrinolytic enzyme-producing bacterium optimized for industrial enzyme production via solid-state fermentation .
This article focuses on the pharmacological profiles of this compound as a chemical compound, comparing it with structurally or functionally analogous molecules.
Properties
CAS No. |
1778682-59-9 |
|---|---|
Molecular Formula |
C17H19N5 |
Molecular Weight |
293.37 |
IUPAC Name |
3-(4-(1H-indol-5-yl)-1H-1,2,3-triazol-1-yl)quinuclidine |
InChI |
InChI=1S/C17H19N5/c1-2-15-14(3-6-18-15)9-13(1)16-10-22(20-19-16)17-11-21-7-4-12(17)5-8-21/h1-3,6,9-10,12,17-18H,4-5,7-8,11H2 |
InChI Key |
FBFVECUFQXIPMF-UHFFFAOYSA-N |
SMILES |
C12=C(NC=C2)C=CC(C3=CN(C4CN5CCC4CC5)N=N3)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IND8; IND-8; IND 8; |
Origin of Product |
United States |
Comparison with Similar Compounds
AMPK Inhibitors (Indolic Series)
IND8 is part of a structurally related indolic series (IND6, IND7, this compound, IND11) evaluated for AMPK inhibition. Key findings include:
| Compound | AMPK α1β1γ1 Inhibition at 30 µM (%) | Selectivity Notes |
|---|---|---|
| IND6 | 39–62 | Selected for detailed biological assays |
| IND7 | 39–62 | Similar potency to IND6 and this compound |
| This compound | 39–62 | Mid-range efficacy; no further profiling |
| IND11 | 23 | Weakest inhibitor in the series |
Key Observations :
- IND6, IND7, and this compound exhibit comparable inhibition (39–62%), suggesting shared structural determinants of activity. IND11’s lower efficacy (23%) may correlate with divergent substituents .
α7 nAChR Agonists (Quinuclidine-Triazole Series)
This compound is also a quinuclidine anti-1,2,3-triazole compound with high α7 nAChR affinity. Comparisons with QND8, a structural analog, reveal:
- Structural Similarities : Both feature a hydrophobic triazole motif critical for receptor subtype recognition .
Limitations : Direct quantitative comparisons (e.g., IC₅₀, binding affinity) between this compound and QND8 are absent in the available evidence.
Cross-Contextual Analysis
- Mechanistic Diversity : As an AMPK inhibitor, this compound targets metabolic pathways, while its α7 nAChR activity links to neurological effects. This dual profile underscores the importance of context in evaluating "similar compounds."
- Structural vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
